molecular formula C23H25ClNO6PS B10770300 [2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

Cat. No.: B10770300
M. Wt: 509.9 g/mol
InChI Key: BZVUYJGCYLMFGX-UHFFFAOYSA-N
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Description

KRP 203-phosphate is a phosphorylated derivative of KRP-203, a sphingosine-1-phosphate receptor modulator. It is primarily known for its immunomodulatory properties, which are utilized in various therapeutic applications. KRP 203-phosphate acts by targeting sphingosine-1-phosphate receptors, particularly subtype 1, to regulate immune cell trafficking and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRP-203 is synthesized through a multi-step chemical process, which involves the phosphorylation of KRP-203 by sphingosine kinase 2 to produce KRP 203-phosphate . The specific reaction conditions and reagents used in this synthesis are proprietary and not widely disclosed in public literature.

Industrial Production Methods

The industrial production of KRP 203-phosphate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KRP 203-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the phosphorylation of KRP-203 is KRP 203-phosphate. Other potential by-products depend on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C23H25ClNO6PS

Molecular Weight

509.9 g/mol

IUPAC Name

[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C23H25ClNO6PS/c24-22-14-21(10-9-17(22)11-12-23(25,15-26)16-30-32(27,28)29)33-20-8-4-7-19(13-20)31-18-5-2-1-3-6-18/h1-10,13-14,26H,11-12,15-16,25H2,(H2,27,28,29)

InChI Key

BZVUYJGCYLMFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(COP(=O)(O)O)N)Cl

Origin of Product

United States

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